molecular formula C7H7N3O B13657086 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one

3-Methylimidazo[1,2-b]pyridazin-6(5H)-one

Cat. No.: B13657086
M. Wt: 149.15 g/mol
InChI Key: SBQLFPNSXBCCMC-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

The synthesis of 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylimidazole with a suitable pyridazine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

3-Methylimidazo[1,2-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. .

Scientific Research Applications

3-Methylimidazo[1,2-b]pyridazin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

3-Methylimidazo[1,2-b]pyridazin-6(5H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-5H-imidazo[1,2-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-8-6-2-3-7(11)9-10(5)6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQLFPNSXBCCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1NC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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